physicochemical properties of 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine
physicochemical properties of 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine
Physicochemical Profiling of 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine: A Technical Guide for Preclinical Development
Executive Summary & Pharmacophore Rationale
The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its planar geometry and capacity to engage diverse biological targets, yielding potent anticancer, antimicrobial, and anti-inflammatory agents[1][2]. The derivative 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine represents a highly functionalized preclinical candidate. The incorporation of a 4-bromo-3-methylphenyl group at the C2 position significantly drives lipophilicity and steric bulk, while the C5-amino group provides a critical hydrogen-bond donor and a site for salt formation.
Understanding the physicochemical properties of this compound—specifically its lipophilicity (LogP), ionization constant (pKa), and solubility—is paramount. These parameters directly govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, dictating both formulation strategies and in vivo efficacy[1][3].
Structure-Property Relationship (SPR) Logic
The physicochemical behavior of this compound is a direct consequence of its distinct structural modules.
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Benzoxazole Core : Confers rigidity and planarity, promoting strong π-π stacking interactions with target proteins but limiting aqueous solubility due to high crystal lattice energy[4].
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5-Amino Group : Acts as a weak base. In physiological environments (pH 7.4), this group is predominantly neutral, but its ionizable nature allows for formulation as a hydrochloride salt to transiently boost gastrointestinal dissolution[5].
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4-Bromo-3-methylphenyl Moiety : The bromine atom and methyl group are highly lipophilic. They enhance membrane permeability but severely restrict aqueous hydration, driving the molecule into hydrophobic target pockets[2].
Caption: Structure-Property Relationship (SPR) logic tree for the benzoxazole derivative.
Quantitative Data Presentation
The following table summarizes the theoretical and extrapolated physicochemical parameters essential for assay design and formulation.
| Parameter | Estimated Value | Clinical/Formulation Implication |
| Molecular Weight | 303.16 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5 compliant). |
| Topological Polar Surface Area | ~52 Ų | Excellent permeability; high potential for Blood-Brain Barrier penetration. |
| LogP (Octanol/Water) | 4.2 - 4.6 | High lipophilicity; indicates strong membrane partitioning but poor solubility. |
| pKa (Conjugate Acid) | 4.0 - 4.8 | Weakly basic amine. Will be un-ionized at physiological pH (7.4). |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Poorly soluble. Requires co-solvents (e.g., DMSO) for in vitro dosing. |
Experimental Methodologies for Physicochemical Profiling
To empirically validate these parameters, the following self-validating protocols must be executed.
A. Lipophilicity (LogP) Determination via OECD 107 Shake-Flask Method
Lipophilicity dictates both the efficacy and the toxicity of benzoxazole derivatives[6]. Because the compound is ionizable, the partition coefficient must be measured strictly in its neutral state[7].
Protocol:
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Buffer Preparation : Prepare an aqueous buffer at pH 7.5 (at least two units above the estimated pKa of the amine) to ensure the compound is >99% un-ionized[7].
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Phase Saturation : Pre-saturate n-octanol and the aqueous buffer with each other for 24 hours. Causality: This prevents volume shifts during the assay caused by the partial miscibility of the solvents[8].
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Equilibration : Dissolve the compound in the n-octanol phase (concentration < 0.01 M). Combine with the aqueous phase in three different volume ratios (e.g., 1:1, 1:2, 2:1) in duplicate vessels[8].
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Agitation & Separation : Mechanically shake the flasks at 25±1°C for 1 hour. Crucial Step: Centrifuge the mixtures at 3000 rpm for 20 minutes. Causality: Centrifugation is mandatory to eliminate octanol micro-droplets in the aqueous phase, which would otherwise artificially inflate the aqueous concentration and underestimate the LogP[7].
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Quantification : Analyze both phases using HPLC-UV.
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Self-Validation System : The total mass of the compound recovered from both phases must be within 95-105% of the initial mass introduced. Furthermore, the six calculated LogP values across the different volume ratios must fall within a strict range of ±0.3 units to confirm equilibrium[8].
B. Ionization Constant (pKa) via Potentiometric Titration
The pKa governs the pH-dependent solubility of the drug. Potentiometric titration is the gold standard for determining the pKa of weakly basic amines[9][10].
Protocol:
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Sample Preparation : Dissolve the compound in a 0.15 M KCl solution. Causality: Maintaining a constant ionic strength ensures that activity coefficients remain stable throughout the titration, preventing signal drift and ensuring the measured potential accurately reflects proton concentration[11].
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Acidification : Lower the pH of the solution to ~2.0 using 0.1 M HCl. Causality: This fully protonates the 5-amino group, converting it to the anilinium ion, allowing the titration to capture the entire deprotonation curve[11].
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Titration : Immerse a calibrated mixed pH/reference electrode into the vessel under continuous magnetic stirring[5]. Stepwise, add 0.1 M NaOH using an automated titrator.
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Data Acquisition : Record the potential (mV) and pH after each incremental addition until the pH stabilizes around 12.0[11].
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Analysis : Plot the first derivative of the pH vs. volume curve. The inflection point (where the rate of pH change is maximum) corresponds to the half-equivalence point, which mathematically equals the pKa[9][12].
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Self-Validation System : Perform a blank titration (0.15 M KCl only) and subtract the blank curve from the sample curve. This isolates the buffering capacity of the API from solvent interference, validating the specific ionization event.
Caption: Step-by-step experimental workflow for Potentiometric pKa Determination.
Conclusion
The physicochemical profile of 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine is characterized by high lipophilicity and weak basicity. While its planar benzoxazole core and halogenated phenyl ring make it an excellent candidate for binding within hydrophobic target pockets, its formulation will require strategic interventions—such as nanomilling, lipid-based delivery systems, or salt screening—to overcome its inherently poor aqueous solubility.
References
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OECD Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. 8
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An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. Benchchem. 1
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. 9
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APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. 7
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery. IJIRSS. 5
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Benzoxazole derivatives: design, synthesis and biological evaluation. D-NB.info. 3
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.11
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids. ACS Publications. 12
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Development of Methods for the Determination of pKa Values. NIH PMC.10
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Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. NIH PMC. 2
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Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Human Journals. 4
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Correlation between the lipophilicity and antifungal activity of some benzoxazole derivatives. Researcher.life. 6
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